

Application Notes and Protocols for N-Methylpregabalin in Rodent Seizure Models

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Compound of Interest

Compound Name: *N-Methylpregabalin*

Cat. No.: B564254

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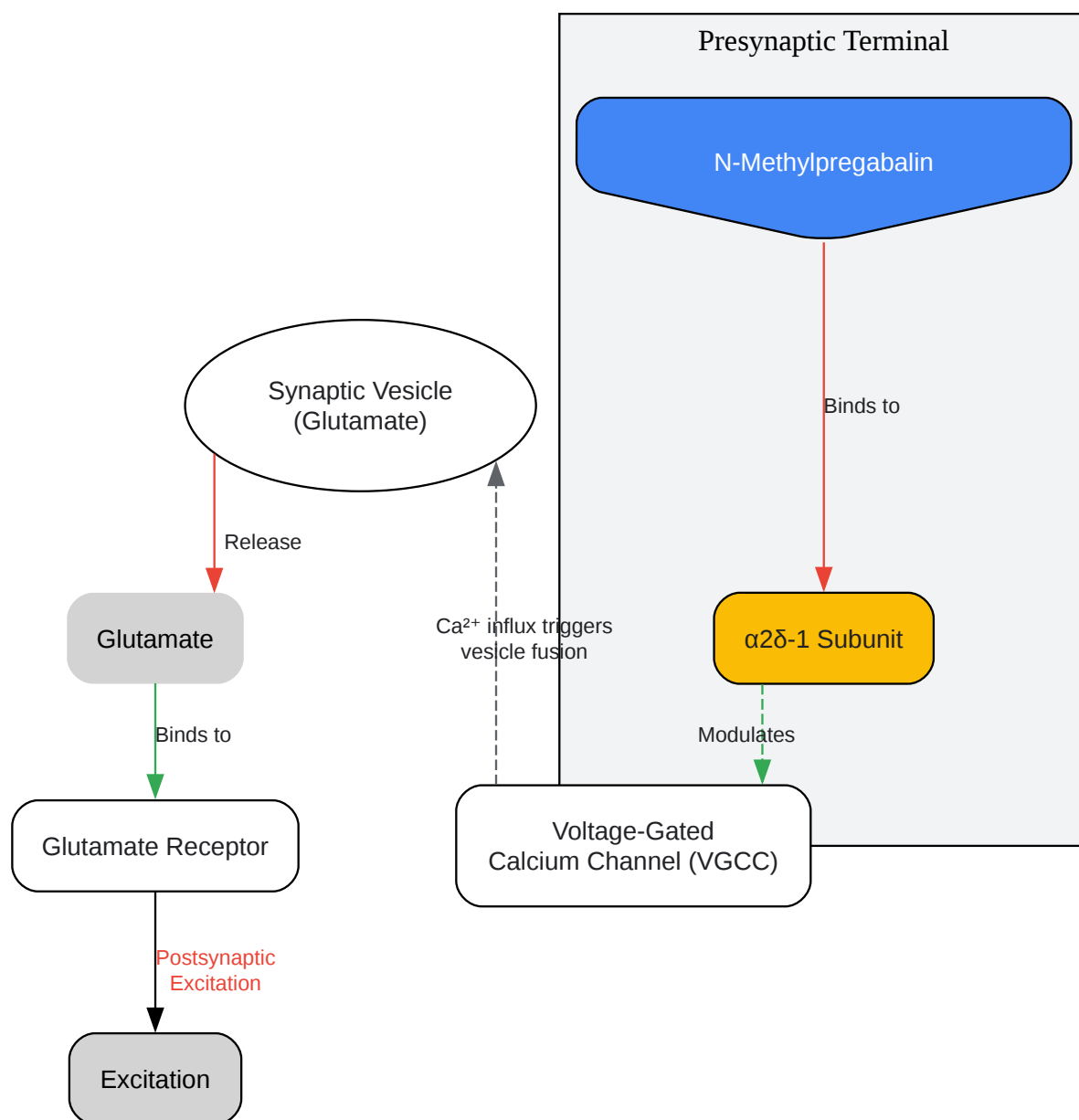
For Researchers, Scientists, and Drug Development Professionals

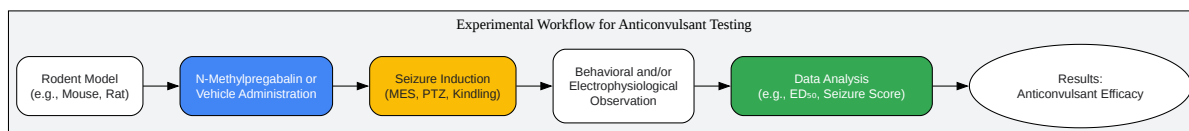
Introduction

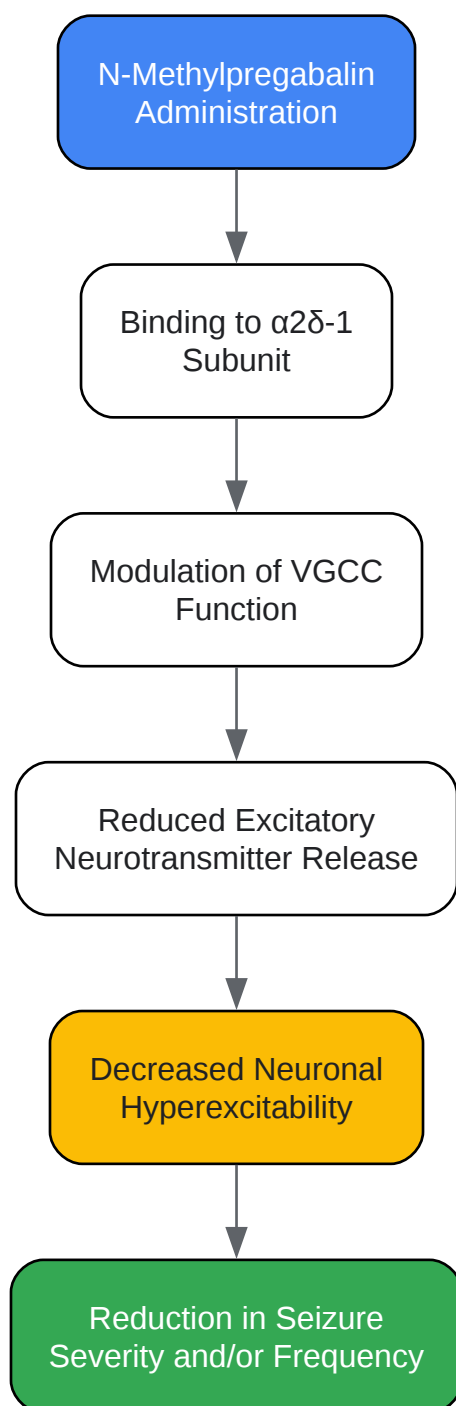
N-Methylpregabalin is a methylated derivative of pregabalin, a well-established anticonvulsant drug. While specific data on **N-Methylpregabalin** in seizure models is limited, the extensive research on its parent compound, pregabalin, provides a robust framework for designing and interpreting preclinical studies. Pregabalin exerts its anticonvulsant effects by binding to the alpha-2-delta ($\alpha 2\delta$) subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.^{[1][2][3][4][5]} This document provides detailed application notes and protocols based on the established efficacy of pregabalin in various rodent seizure models, which can be adapted for the investigation of **N-Methylpregabalin**.

Mechanism of Action

Pregabalin, and presumably **N-Methylpregabalin**, does not directly interact with GABA receptors despite its structural similarity to GABA.^[4] The primary mechanism of action involves high-affinity binding to the $\alpha 2\delta$ -1 subunit of presynaptic voltage-gated calcium channels in the central nervous system.^{[2][3][5]} This interaction modulates calcium influx, leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.^{[3][6]} This reduction in excitatory neurotransmission is believed to be the basis for its anticonvulsant, analgesic, and anxiolytic properties.^{[5][6]}







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- To cite this document: BenchChem. [Application Notes and Protocols for N-Methylpregabalin in Rodent Seizure Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564254#using-n-methylpregabalin-in-seizure-models-in-rodents]

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